5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives.
Vorbereitungsmethoden
The synthesis of 5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form thiourea derivatives.
Ring Closure and Aromatization: The thiourea derivatives undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The resulting compounds are then subjected to S-methylation followed by oxidation to form methylsulfonyl compounds.
Formation of Guanidines: Finally, the methylsulfonyl compounds are reacted with suitable amines to form the desired 2-aminopyrimidine derivatives.
Analyse Chemischer Reaktionen
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Its derivatives are being explored for their potential as antitrypanosomal and antiplasmodial agents.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit the growth of protozoan parasites by interfering with their metabolic processes. The compound targets enzymes and proteins essential for the survival and replication of these parasites, leading to their death.
Vergleich Mit ähnlichen Verbindungen
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine can be compared with other 2-aminopyrimidine derivatives . Some similar compounds include:
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine
These compounds share a similar core structure but differ in the position of the amino group on the pyrimidine ring
Eigenschaften
Molekularformel |
C12H14N4O |
---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
5-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4O/c13-5-9-1-3-10(4-2-9)8-17-11-6-15-12(14)16-7-11/h1-4,6-7H,5,8,13H2,(H2,14,15,16) |
InChI-Schlüssel |
JDXZVUWMKMLQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)COC2=CN=C(N=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.